molecular formula C7H6F3N B13003856 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B13003856
M. Wt: 161.12 g/mol
InChI Key: LMRZHBARFAIVCG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[111]pentane-1-carbonitrile is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile typically involves the use of Grignard reagents and other organometallic compounds. One common method includes the reaction of bicyclo[1.1.1]pentane derivatives with trifluoromethylating agents under controlled conditions . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Organolithium compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of a trifluoromethyl group and a bicyclic structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRZHBARFAIVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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